molecular formula C4H7BrO B2767454 1-Bromo-2-methoxycyclopropane CAS No. 1824226-89-2

1-Bromo-2-methoxycyclopropane

Cat. No.: B2767454
CAS No.: 1824226-89-2
M. Wt: 151.003
InChI Key: BLBYSMUZLRWJHM-UHFFFAOYSA-N
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Description

1-Bromo-2-methoxycyclopropane is an organic compound with the molecular formula C4H7BrO. It is a cyclopropane derivative where a bromine atom and a methoxy group are attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

The synthesis of 1-Bromo-2-methoxycyclopropane typically involves the reaction of 1-methoxy-1-trimethylsiloxycyclopropane with phosphorus tribromide in the presence of pyridine. The reaction proceeds under mild conditions, and the product is obtained through distillation and purification steps . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Bromo-2-methoxycyclopropane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-methoxycyclopropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving halogenated substrates.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, may utilize this compound.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-methoxycyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions are facilitated by the strained nature of the cyclopropane ring, which makes the compound more reactive compared to other alkanes .

Comparison with Similar Compounds

1-Bromo-2-methoxycyclopropane can be compared with other cyclopropane derivatives, such as:

    1-Bromo-2-ethoxycyclopropane: Similar in structure but with an ethoxy group instead of a methoxy group.

    1-Bromo-2-hydroxycyclopropane: Contains a hydroxyl group instead of a methoxy group.

    1-Bromo-2-methylcyclopropane: Has a methyl group instead of a methoxy group.

Properties

IUPAC Name

1-bromo-2-methoxycyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-6-4-2-3(4)5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBYSMUZLRWJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824226-89-2
Record name 1-bromo-2-methoxycyclopropane
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